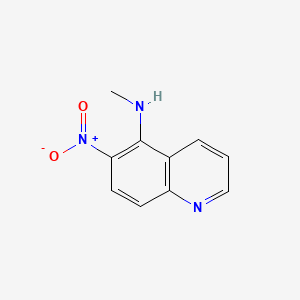

N-Methyl-6-nitroquinolin-5-amine

Description

Contextualizing Quinoline (B57606) Derivatives in Contemporary Synthetic Organic Chemistry and Chemical Discovery

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their presence in natural products and their extensive applications in medicinal and materials science. researchgate.netresearchgate.net The quinoline scaffold is a versatile building block in the design of compounds with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. ontosight.aiontosight.ai In contemporary synthetic organic chemistry, the development of novel methodologies for the synthesis and functionalization of quinoline derivatives remains an active area of research. nih.gov Chemists are continually exploring new ways to introduce diverse substituents onto the quinoline ring to modulate the physicochemical and biological properties of these compounds.

Rationale for Investigating N-Methyl-6-nitroquinolin-5-amine: Structural Motifs and Research Significance

The specific structural features of this compound make it a compelling subject for chemical investigation. The presence of both a nitro group and a methylamino group on the quinoline core provides a rich platform for a variety of chemical reactions.

Significance of Nitro and Amine Functionalities in Quinoline Scaffolds for Chemical Transformations

The nitro group is a potent electron-withdrawing group that can significantly influence the reactivity of the quinoline ring. ontosight.ai It can be reduced to an amino group, which in turn can undergo a plethora of further chemical modifications, such as diazotization, to introduce a wide array of functionalities. nih.gov The amino group, being an electron-donating group, also modulates the electronic properties of the quinoline system. researchgate.net The interplay between the electron-withdrawing nitro group and the electron-donating amino group can lead to unique reactivity patterns and the potential for intramolecular interactions.

The table below summarizes the key functional groups and their significance in the context of this compound.

| Functional Group | Classification | Key Chemical Properties and Reactions |

| Quinoline | Heterocyclic Aromatic | Core scaffold providing a platform for substitution. |

| Nitro Group (-NO2) | Electron-Withdrawing | Can be reduced to an amino group; activates the ring for certain reactions. nih.gov |

| Amine Group (-NHCH3) | Electron-Donating | Can be further functionalized; participates in hydrogen bonding. ontosight.ai |

Positional Isomerism and its Influence on Research Directions for Quinoline Derivatives

The specific placement of substituents on the quinoline ring, known as positional isomerism, has a profound impact on the properties and reactivity of the resulting molecule. nih.govcnrs.fr For instance, the relative positions of the nitro and amino groups in nitroquinolines can dramatically alter their biological activity and chemical behavior. tandfonline.comrsc.org Research has shown that different positional isomers of substituted quinolines can exhibit vastly different chiroptical and photophysical properties. cnrs.fr The study of positional isomers is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired characteristics.

Overview of Advanced Academic Research on Related Nitroquinolines and Aminoquinolines

The broader classes of nitroquinolines and aminoquinolines are the subject of extensive academic research. Nitroquinolines are often used as intermediates in the synthesis of aminoquinolines and other functionalized quinoline derivatives. researchgate.netontosight.ai The reduction of nitroquinolines to aminoquinolines is a common and important transformation in organic synthesis. acs.org

Aminoquinolines are particularly valued for their biological activities and are key components in many pharmaceutical agents. researchgate.net Research in this area focuses on the synthesis of novel aminoquinoline derivatives and the evaluation of their therapeutic potential. researchgate.netnih.gov Furthermore, the enzymatic conversion of nitroquinolines to fluorescent aminoquinolines is being explored for applications in bioimaging and as probes for detecting hypoxic conditions in tumors. acs.orgnih.gov

Scope and Objectives of Focused Academic Inquiry into this compound

A focused academic inquiry into this compound would aim to thoroughly characterize its chemical and physical properties. Key objectives of such research would include:

The development of efficient and regioselective synthetic routes to this compound.

A detailed investigation of its reactivity, exploring transformations of both the nitro and methylamino groups.

Computational studies to understand its electronic structure and predict its reactivity.

Exploration of its potential as a building block in the synthesis of more complex heterocyclic systems.

The table below outlines the key research areas for a focused study on this compound.

| Research Area | Key Objectives |

| Synthesis | Develop efficient and scalable synthetic methods. |

| Reactivity | Investigate reactions of the nitro and methylamino groups. |

| Computational Chemistry | Model electronic structure and predict reactivity. |

| Applications | Explore its use as a synthetic intermediate. |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-6-nitroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-10-7-3-2-6-12-8(7)4-5-9(10)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDZLERYDDUVLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858188 | |

| Record name | N-Methyl-6-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103170-53-2 | |

| Record name | N-Methyl-6-nitroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity, Derivatization, and Mechanistic Investigations of N Methyl 6 Nitroquinolin 5 Amine

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609), as the pyridine (B92270) ring is deactivated. numberanalytics.comnih.gov Reactions typically occur on the benzene ring, with the preferred positions being C-5 and C-8. numberanalytics.com

In N-Methyl-6-nitroquinolin-5-amine, the scenario is complex. The molecule possesses two key substituents on the benzenoid ring:

N-Methylamino group (at C-5): This is a powerful activating group and is ortho, para-directing. It strongly activates the C-6 and C-4 positions.

Nitro group (at C-6): This is a potent deactivating group and is meta-directing. It deactivates the entire ring, particularly the ortho and para positions (C-5, C-7), and directs incoming electrophiles to C-5 and C-7.

Nucleophilic Aromatic Substitution Reactions and Their Scope

The electron-deficient nature of the quinoline ring, amplified by the electron-withdrawing nitro group, makes the system susceptible to nucleophilic attack.

Reactions Involving Displacement of the Nitro Group

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) and can itself function as a leaving group, particularly when it is positioned ortho or para to other activating groups or is on a highly electron-poor ring system. For some nitroquinolines, the nitro group can be displaced by nucleophiles. smolecule.com In the case of 2-nitroquinoline, the labile nitro group is readily displaced by an amino group. researchgate.net While direct examples for this compound are not prevalent, it is plausible that under forcing conditions, strong nucleophiles could displace the C-6 nitro group.

Reactions Involving Vicinal Positions to the Nitro or Amine Groups

A significant reaction pathway for nitro-activated aromatic systems is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom located ortho or para to a nitro group. organic-chemistry.orgstudfile.net In this compound, the nitro group at C-6 activates the hydrogen atom at C-7 for such an attack.

Studies on various nitroquinolines confirm this reactivity pattern. For example, 6-nitroquinoline (B147349) reacts with 4-amino-1,2,4-triazole (B31798) in the presence of potassium tert-butoxide in DMSO to yield 5-amino-6-nitroquinoline (B123580) in 98% yield, demonstrating a highly regioselective amination at the C-5 position (ortho to the nitro group). cdnsciencepub.com Similarly, amination of 5-nitroquinoline (B147367) occurs at the C-6 position. researchgate.netresearchgate.net Thioalkylation has also been reported, where nitroquinolines react with alkanethiols in the presence of sodium hydride to substitute a hydrogen atom adjacent to the nitro group. rsc.org

The general mechanism involves the addition of a nucleophile (carbanion) to the electron-deficient ring to form a σ-adduct, followed by a base-induced elimination to restore aromaticity. studfile.netsci-hub.se Based on these extensive precedents, this compound is expected to undergo VNS reactions at the C-7 position with suitable nucleophiles.

| Substrate | Nucleophile/Reagents | Position of Substitution | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK, DMSO | C-5 | 5-Amino-6-nitroquinoline | 98% | cdnsciencepub.com |

| 5-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK, DMSO | C-6 | 6-Amino-5-nitroquinoline | High | researchgate.netresearchgate.net |

| 7-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK, DMSO | C-8 | 8-Amino-7-nitroquinoline | 84% | cdnsciencepub.com |

| 8-Nitroquinoline | 1,1,1-Trimethylhydrazinium iodide (TMHI) / t-BuOK, DMSO | C-7 | 7-Amino-8-nitroquinoline | High | researchgate.net |

| 5-Nitroquinoline | Alkanethiols / NaH, THF | C-6 | 6-Alkylthio-5-nitroquinoline | Good-Moderate | rsc.org |

Reduction Reactions of the Nitro Group and Subsequent Transformations

Selective Reduction Methodologies to Amino and Hydroxylamine (B1172632) Intermediates

The reduction of the nitro group is a fundamental transformation, yielding the corresponding amine, which is a versatile synthetic intermediate. A variety of methods are available for the reduction of nitroquinolines.

Commonly used methods include catalytic hydrogenation and metal-based reducing agents.

Catalytic Hydrogenation: This method often employs catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide. publish.csiro.auresearchgate.netrsc.org Hydrogenation can be highly effective, but care must be taken to avoid over-reduction of the quinoline ring system itself, which can lead to tetrahydroquinolines. researchgate.netnih.gov

Metal/Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl2) in hydrochloric acid are widely used for the chemoselective reduction of aromatic nitro groups. mdpi.comresearchgate.net These methods are often mild and tolerate a range of other functional groups. nih.gov For example, various substituted nitroquinolines are readily reduced to the corresponding aminoquinolines in high yield using SnCl2 in methanol (B129727) at elevated temperatures. nih.govnih.govrug.nl CuO in the presence of hydrazine (B178648) monohydrate has also been shown to be a highly efficient and reusable system for the rapid reduction of nitroquinolines. acs.org

The product of the reduction of this compound would be N¹-methylquinoline-5,6-diamine . The selective reduction to a hydroxylamine intermediate is less common but can be achieved under specific conditions, often involving controlled reduction with reagents like zinc dust in aqueous ammonium (B1175870) chloride.

| Nitroquinoline Substrate | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Various Nitroquinolines | SnCl₂·2H₂O | MeOH | >50 °C | Corresponding Aminoquinoline | up to 86% | nih.gov |

| 8-Nitroquinoline | Raney Nickel | Acetone | Low pressure H₂ | 8-Aminoquinoline (B160924) | 69% | publish.csiro.au |

| 8-Nitroquinoline | Fe powder / 50% Acetic Acid | - | - | 8-Aminoquinoline | 75% | publish.csiro.au |

| 2-Butyl-8-nitroquinoline | SnCl₂·2H₂O / NaBH₄ | Ethanol (B145695) | Reflux, 60°C | 8-Amino-2-butylquinoline | - | rug.nl |

| 5-Nitroquinoline | CuO / Hydrazine monohydrate | - | Mild | 5-Aminoquinoline | 100% | acs.org |

Reactions of Formed Aminoquinolines (e.g., Diazotization, Coupling Reactions)

The formation of N¹-methylquinoline-5,6-diamine opens up a rich field of subsequent transformations. The newly introduced primary amine at C-6 can be selectively targeted over the secondary amine at C-5.

A key reaction is diazotization , where the primary amino group reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. thieme-connect.comtpu.ru Heterocyclic diazonium salts, while often less stable than their benzene analogues, are valuable intermediates. tpu.rusci-hub.ru

These diazonium salts can undergo a variety of subsequent reactions:

Sandmeyer Reactions: The diazonium group can be replaced by halides (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt as a catalyst. nih.govwikipedia.org This provides a route to 6-halo or 6-cyano substituted N-methylquinolin-5-amines. For example, 8-aminoquinoline can be converted to 8-iodoquinoline (B173137) via a Sandmeyer-type reaction. iucr.org

Coupling Reactions: Aryl diazonium salts are electrophiles that can react with activated aromatic rings (like phenols or anilines) in electrophilic aromatic substitution reactions to form brightly colored azo compounds. The N¹-methylquinoline-5,6-diamine, after diazotization at the C-6 amine, could potentially be used in such coupling reactions.

Other Displacements: The diazonium group can also be displaced by other groups such as -OH (by warming in aqueous acid), -H (by reduction with hypophosphorous acid), or triflates. thieme-connect.comtpu.ruwikipedia.org

For instance, various halogen-substituted 4-aminoquinolines have been successfully diazotized and coupled with dimethylamine (B145610) to form triazenoquinolines. nih.gov This highlights the utility of diazotization chemistry in functionalizing the quinoline scaffold.

Based on a comprehensive search of available scientific literature, there is a notable scarcity of specific research data concerning the chemical reactivity, derivatization, and mechanistic investigations of the compound This compound . The precise molecular structure specified in your request is not widely documented in published chemical studies, patents, or databases.

The available research on related nitroquinoline isomers, such as N-methyl-5-nitroquinolin-6-amine or other derivatives, cannot be substituted to fulfill your request, as it would not adhere to the strict focus on "this compound". The scientific exploration of a compound's reactivity is highly specific to its unique arrangement of functional groups, and data from isomers cannot be reliably extrapolated.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline you provided, which includes:

Mechanistic Studies of Key Reactions

Characterization of Reaction Intermediates

Without dedicated studies on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research and publication on this specific molecule would be necessary before a detailed article on its chemical behavior could be written.

Elucidation of Reaction Pathways through Experimental and Theoretical Approaches

The chemical behavior of this compound is governed by the electronic interplay between the electron-donating N-methylamino group and the strongly electron-withdrawing nitro group, both attached to the quinoline nucleus. The elucidation of its reaction pathways involves a combination of experimental studies on the compound and its analogues, alongside theoretical calculations to model its structure and reactivity. These approaches provide a detailed understanding of how the molecule interacts with various reagents and conditions.

Experimental Investigations

Experimental studies on nitroquinolines reveal several key reaction pathways, including nucleophilic substitution, reduction of the nitro group, and derivatization of the amino substituent. While direct studies on this compound are limited, the reactivity of the broader nitroquinoline family provides a strong predictive framework for its behavior.

Nucleophilic Aromatic Substitution (SNAr): The quinoline ring, particularly when activated by a nitro group, is susceptible to nucleophilic attack. In related nitroquinoline systems, reactions involving the displacement of a leaving group (like a halogen) by a nucleophile are common. For instance, the synthesis of aminoquinolines can be achieved via nucleophilic aromatic substitution on a corresponding halo-nitroquinoline precursor. uantwerpen.be The presence of the nitro group at the C-6 position and the amino group at C-5 significantly influences the regioselectivity of such reactions.

Vicarious Nucleophilic Substitution (VNS) of Hydrogen: A more direct method for functionalization is the Vicarious Nucleophilic Substitution of hydrogen. This reaction has been studied in various electron-deficient nitroquinolines. nih.gov It involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group from the nucleophile, effectively substituting a hydrogen atom on the ring. nih.gov For a molecule like this compound, this pathway could potentially be used to introduce additional substituents onto the quinoline core. The reaction proceeds via a σ-complex intermediate, and its stability and subsequent reaction course are dictated by the electronic environment of the quinoline ring. nih.gov

Oxidative Nucleophilic Substitution of Hydrogen (ONSH): In nitroquinoline N-oxides, the ONSH (or SNH) pathway allows for the direct introduction of amino groups. researchgate.netresearchgate.net This type of reaction typically involves reacting the N-oxide with a primary or secondary amine in the presence of an oxidizing agent, such as potassium ferricyanide. researchgate.net While the title compound is not an N-oxide, this reaction highlights a potential derivatization strategy if the quinoline nitrogen were to be oxidized. Mechanistic studies, including DFT calculations, support a pathway involving a dianion intermediate, with oxidation being the rate-limiting step. researchgate.net

Reduction of the Nitro Group: The nitro group is a highly versatile functional group, and its reduction is a primary pathway for derivatization. This transformation can yield nitroso, hydroxylamino, or amino derivatives, depending on the reagents and conditions. nih.gov

Enzymatic reduction of the related compound 6-nitroquinoline using the xanthine/xanthine oxidase system has been shown to produce the fluorescent 6-aminoquinoline (B144246), selectively under hypoxic conditions. nih.gov This study also successfully identified the intermediate, 6-hydroxylaminoquinoline, providing evidence for multiple oxygen-sensitive steps in the reduction process. nih.gov

Chemical reduction is also highly effective. Studies on various nitroquinolines show that the nitro group can be readily reduced to the corresponding amino group in high yield using reagents like stannous chloride (SnCl2) in methanolic HCl. nih.gov This method is tolerant of various other functional groups. nih.gov

The general pathway for nitro group reduction proceeds through a six-electron transfer, sequentially forming nitroso and N-hydroxylamino intermediates before reaching the final amino product. nih.gov

| Reaction Type | Typical Reagents & Conditions | Product Type | Relevant Findings/Mechanism Notes | Citation |

|---|---|---|---|---|

| Nitro Group Reduction | SnCl₂, 6M HCl, MeOH, T >50 °C | Aminoquinoline | Fast transformation with yields up to 86%. Tolerates various functional groups. | nih.gov |

| Enzymatic Nitro Reduction | Xanthine/Xanthine Oxidase (hypoxic) | Aminoquinoline | Proceeds via a hydroxylamino intermediate. Reaction is selective for hypoxic conditions. | nih.gov |

| Vicarious Nucleophilic Substitution (VNS) | Nucleophile + Base (e.g., t-BuOK) in THF | Substituted Nitroquinoline | Proceeds via initial nucleophile addition to form a σ-complex. | nih.gov |

| Oxidative Nucleophilic Substitution (ONSH) of N-Oxides | Amine, Potassium Ferricyanide, aq. Dioxane | Aminoquinoline N-Oxide | Mechanism supported by DFT, involves a dianion pathway. | researchgate.net |

Theoretical and Spectroscopic Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways by modeling molecular structures, electronic properties, and transition states. uantwerpen.be For quinoline derivatives, DFT calculations at levels such as B3LYP/6-311++G(d,p) are commonly used to investigate both global and local reactivity. uantwerpen.beresearchgate.net

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For nitro-aromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating that this region is the most likely site for nucleophilic attack. The energy gap between HOMO and LUMO provides insight into the chemical stability and reactivity of the molecule; a smaller gap suggests higher reactivity. uantwerpen.be

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, identifying regions of positive and negative potential. For a molecule like this compound, the most negative potential (red/yellow) is expected around the oxygen atoms of the nitro group and the nitrogen of the quinoline ring, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would highlight areas prone to nucleophilic attack. uantwerpen.be

Spectroscopic Analysis: Experimental spectra, when correlated with theoretical calculations, provide confirmation of molecular structure and bonding.

NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm structural assignments. researchgate.net In related aminoquinolines, the NH2 protons typically show distinct signals. nih.gov

Vibrational Spectroscopy (FT-IR and Raman): The vibrational modes of the nitro group (NO2) are characteristic. In a related compound, 8-hydroxy-5-nitroquinoline, the NO2 stretching modes were assigned experimentally and with DFT calculations to bands around 1500 cm-1 and 1290 cm-1. uantwerpen.be These calculated frequencies, based on a scaled quantum mechanical force field, generally show good agreement with experimental results. uantwerpen.be

| Technique | Parameter | Observed/Calculated Values | Significance | Citation |

|---|---|---|---|---|

| FT-IR | NO₂ Stretching Mode | 1508 cm⁻¹, 1293 cm⁻¹ | Characteristic bands confirming the presence of the nitro group. | uantwerpen.be |

| FT-Raman | NO₂ Stretching Mode | 1502 cm⁻¹, 1292 cm⁻¹ | Complements IR data for vibrational assignment. | uantwerpen.be |

| DFT | NO₂ Stretching Mode | 1505 cm⁻¹, 1294 cm⁻¹ | Theoretical calculations validate experimental assignments. | uantwerpen.be |

| DFT/FMO | HOMO-LUMO Gap | - | Indicates chemical reactivity and stability. | uantwerpen.be |

By combining these experimental and theoretical approaches, a comprehensive picture of the reaction pathways of this compound can be constructed, enabling the prediction of its behavior in various chemical transformations and guiding the synthesis of new derivatives.

Advanced Structural Elucidation and Spectroscopic Characterization of N Methyl 6 Nitroquinolin 5 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of N-Methyl-6-nitroquinolin-5-amine and its derivatives in solution. ipb.pt It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement.

¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assessment. The chemical shifts (δ) in the spectra are indicative of the electronic environment of the nuclei. tsijournals.comucl.ac.uk For instance, in derivatives of 6-nitroquinoline (B147349), the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum. nih.gov Specifically, for a series of 2-(4-alkyl-piperazin-1-yl)-6-nitroquinoline derivatives, the aromatic protons of the quinoline (B57606) ring system appear at distinct chemical shifts, allowing for their specific assignment. nih.gov For example, in 2-(4-nonyl-piperazin-1-yl)-6-nitroquinoline, the aromatic protons are observed at δ 8.51, 8.28, 7.95, 7.64, and 7.06 ppm. nih.gov

Similarly, the ¹³C NMR spectra provide direct insight into the carbon skeleton of the molecule. bhu.ac.in The chemical shifts of the carbon atoms in the quinoline core and any substituents are influenced by the presence of the electron-withdrawing nitro group and the electron-donating amino group. bhu.ac.in In the case of 2-(4-nonyl-piperazin-1-yl)-6-nitroquinoline, the carbon signals of the quinoline ring are observed at δ 158.58, 151.70, 142.09, 138.89, 127.33, 124.47, 123.85, 121.26, and 111.04 ppm. nih.gov

Below is an interactive data table summarizing the hypothetical ¹H and ¹³C NMR chemical shifts for this compound, based on data from related structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.8 - 9.0 | 150 - 152 |

| H3 | 7.4 - 7.6 | 121 - 123 |

| H4 | 8.6 - 8.8 | 135 - 137 |

| H7 | 7.8 - 8.0 | 128 - 130 |

| H8 | 8.1 - 8.3 | 125 - 127 |

| N-CH₃ | 3.0 - 3.2 | 30 - 35 |

| C5 | - | 145 - 147 |

| C6 | - | 148 - 150 |

| C8a | - | 147 - 149 |

| C4a | - | 124 - 126 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR techniques is employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique establishes long-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons and for piecing together the molecular skeleton by connecting different spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the orientation of the N-methyl group relative to the quinoline ring. The Nuclear Overhauser Effect (NOE) can be used to differentiate between isomers. bhu.ac.in

The combination of these 2D NMR experiments allows for a complete and detailed structural elucidation of this compound and its derivatives. ipb.ptmanchester.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of this compound and for analyzing its fragmentation patterns. researchgate.net HRMS provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range, which allows for the unambiguous determination of the elemental composition of the parent ion. acs.org

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. For nitroquinoline derivatives, characteristic fragmentation pathways often involve the loss of the nitro group (NO₂) or related fragments. nih.govnist.gov The fragmentation of 6-nitroquipazine (B1217420) derivatives, for example, shows different pathways under EI and ESI conditions, which can be rationalized by theoretical calculations of the stability of the resulting ions. nih.gov

A hypothetical HRMS fragmentation data table for this compound is presented below.

| Fragment Ion | m/z (calculated) | Description |

| [M+H]⁺ | 204.0768 | Protonated molecule |

| [M-NO₂]⁺ | 158.0811 | Loss of nitro group |

| [M-CH₃-NO₂]⁺ | 143.0576 | Loss of methyl and nitro groups |

X-ray Crystallography for Solid-State Molecular Structure Determination and Conformational Insights

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.netnih.gov This technique allows for the determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation.

For quinoline derivatives, X-ray crystallography has been used to confirm the regioselectivity of reactions and to study intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.goviucr.org For instance, the crystal structure of a substituted quinoline derivative revealed a slight asymmetry in the electronic distribution around the amine nitrogen, with a shorter C4-N41 bond length compared to the N41-C411 bond. iucr.org The planarity of the quinoline ring system and the orientation of substituents are key features that can be precisely determined. nih.gov

A hypothetical table of crystallographic data for this compound is provided below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.3 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1856.8 |

| Z | 8 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the vibrational modes of a molecule. researchgate.netresearchgate.netbldpharm.com These techniques are complementary and provide a detailed fingerprint of the molecule.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to the various functional groups present. For instance, the nitro group (NO₂) has strong, characteristic stretching vibrations. uantwerpen.be In related nitroquinoline compounds, these are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric stretch) and 1290-1350 cm⁻¹ (symmetric stretch). uantwerpen.be

The C-H stretching vibrations of the aromatic quinoline ring are expected in the 3000-3120 cm⁻¹ region. uantwerpen.be The N-H stretching vibration of the amino group and the C-N stretching vibrations also give rise to characteristic bands. The vibrational frequencies of 2-methyl-6-nitroquinoline (B57331) have been investigated using both experimental and theoretical methods. elixirpublishers.comresearchgate.net

A table of hypothetical characteristic vibrational frequencies for this compound is shown below.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch | 3400 - 3300 | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Asymmetric NO₂ Stretch | ~1530 | ~1530 |

| Symmetric NO₂ Stretch | ~1340 | ~1340 |

| C=C/C=N Ring Stretch | 1620 - 1450 | 1620 - 1450 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of molecules. researchgate.netresearchgate.net The UV-Vis absorption spectrum reveals the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to excited states.

For quinoline derivatives, the absorption spectra are influenced by the nature and position of substituents. researchgate.netdeepdyve.com The introduction of amino and nitro groups into the quinoline ring system significantly affects the electronic transitions. researchgate.netchemsrc.comcncb.ac.cn In a study of 6-aminoquinoline (B144246), the computed absorption maxima were found to be between 327 nm and 340 nm, attributed to the S₀→S₁ transition. deepdyve.com The absorption spectra of N-methyl quinolinium iodide derivatives have also been studied. researchgate.net

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The emission spectrum provides information about the energy of the excited state and the efficiency of the fluorescence process. The study of 6-aminoquinoline showed simulated emission maxima between 389 to 407 nm. deepdyve.com

A hypothetical table of photophysical data for this compound is presented below.

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 350 | 450 | 15,000 |

| Ethanol (B145695) | 365 | 480 | 18,000 |

| Acetonitrile | 360 | 470 | 17,000 |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) if Chiral Derivatives are Explored

A thorough review of existing scientific literature indicates that specific studies on the synthesis and chiroptical analysis of chiral derivatives of this compound have not yet been reported. However, the broader class of quinoline compounds has been extensively studied using chiroptical techniques, providing a framework for potential future investigations into the target molecule.

Chirality in quinoline systems is typically introduced through two primary strategies: the attachment of a chiral auxiliary or the creation of an inherently chiral quinoline scaffold, such as an atropisomer or a helicene. beilstein-journals.orgekb.egresearchgate.net For instance, chiral amino acids have been condensed with quinoline moieties to create derivatives whose stereochemistry and conformational properties can be probed. ju.edu.jo

Circular Dichroism (CD) spectroscopy is the principal method for analyzing such chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information on the absolute configuration and conformation of chiral molecules. In the context of quinoline derivatives, CD has been employed to:

Determine the conformational changes in DNA when modified by carcinogenic quinoline derivatives. oup.com

Investigate the binding of quinoline-based ligands to proteins like Human Serum Albumin (HSA), where the binding event can induce a CD signal in the otherwise achiral ligand. researchgate.netmdpi.comresearchgate.net

Establish the helical structure of newly synthesized steroidal quinoxalines, a related class of heterocycles. researchgate.net

Given the precedent for creating and analyzing chiral quinolines, the synthesis of chiral derivatives of this compound is a feasible and promising area for future research. Such derivatives could be developed for applications in asymmetric catalysis or as chiral probes for stereoselective molecular recognition.

Advanced Spectroscopic Probes for Molecular Environment Studies and Intermolecular Interactions

The molecular architecture of this compound, which features an electron-donating N-methylamino group and an electron-withdrawing nitro group attached to the quinoline π-system, makes it a classic example of a "push-pull" or intramolecular charge transfer (ICT) chromophore. This structure is the foundation for its potential use as an advanced spectroscopic probe, as its photophysical properties are expected to be highly sensitive to its local molecular environment. crimsonpublishers.com

Solvatochromic Properties as Environmental Probes

A key characteristic of ICT molecules is solvatochromism, where the position of the absorption and emission bands shifts with the polarity of the solvent. researchgate.netunesp.br In non-polar solvents, the molecule exhibits absorption and emission at higher energies (shorter wavelengths). As solvent polarity increases, the excited state, which possesses a larger dipole moment than the ground state, is stabilized to a greater extent. This leads to a reduction in the energy gap between the excited and ground states, resulting in a bathochromic (red) shift in the fluorescence emission. acs.org

While specific solvatochromism data for this compound is not available in the literature, the behavior of structurally related quinoline-based probes illustrates this principle. For example, the two-photon fluorescent probe QNO, which also features a donor-acceptor quinoline structure, shows a significant red shift in its emission maximum as solvent polarity increases. acs.org This sensitivity allows such compounds to act as probes for the polarity of their micro-environment, such as the binding sites of proteins or the interior of cell membranes.

Table 1: Solvatochromic Fluorescence Emission of the Quinoline-Based Probe QNO

| Solvent | Emission Maximum (λem) |

|---|---|

| Toluene | 470 nm |

| Dichloromethane | 500 nm |

| Acetonitrile | 520 nm |

| Aqueous Buffer (PBS) | 535 nm |

Data derived from photophysical studies on the quinoline-based probe QNO, demonstrating a characteristic bathochromic shift with increasing solvent polarity. acs.org

Probes for Intermolecular Interactions and Biological Systems

The sensitivity of the fluorescence signal (including wavelength, intensity, and lifetime) to the local environment allows quinoline derivatives to serve as powerful probes for intermolecular interactions and for imaging in biological systems. bohrium.comacs.org The non-fluorescent compound 6-nitroquinoline, for instance, is a well-documented pro-fluorescent probe for detecting hypoxic conditions (low oxygen). nih.govacs.org In the presence of one-electron reductases under hypoxic conditions, the nitro group is reduced to an amino group, forming the highly fluorescent 6-aminoquinoline. This "turn-on" fluorescence response is a powerful mechanism for sensing specific biological activities. nih.gov

Given its structure, this compound is a candidate for similar applications. Changes in its fluorescence could signal:

Binding Events: Interaction with a biomacromolecule, such as intercalation into DNA or binding within a hydrophobic pocket of a protein, would alter the local environment and thus modulate the fluorescence output. acs.orgresearchgate.net

Viscosity Changes: In viscous environments, the rotation around single bonds within the molecule can be restricted. For molecular rotors, this restriction can inhibit non-radiative decay pathways and lead to a significant increase in fluorescence quantum yield. sioc-journal.cn

Analyte Detection: The quinoline scaffold can be functionalized to create selective chemosensors. The binding of a target analyte, such as a metal ion or a small molecule like nitric oxide, can trigger a change in the ICT process, leading to a measurable optical response. acs.orgbohrium.com

Theoretical and Computational Investigations of N Methyl 6 Nitroquinolin 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and properties of molecules from first principles. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule (its ground state geometry) and its corresponding electronic energy. DFT methods, particularly with hybrid functionals like B3LYP, in conjunction with Pople-style basis sets such as 6-311++G(d,p), have been shown to provide a good balance between accuracy and computational cost for nitroaromatic compounds. nih.govrsc.org Ab initio methods, like the Complete Basis Set (CBS-QB3) method, are known for providing highly accurate thermochemical data, such as enthalpies of formation. chemrxiv.org

For N-Methyl-6-nitroquinolin-5-amine, these calculations would optimize the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The planarity of the quinoline (B57606) ring system, along with the orientations of the N-methyl and nitro group substituents, would be precisely determined. For instance, studies on similar heterocyclic systems have successfully correlated calculated geometries with experimental X-ray diffraction data. semanticscholar.org The steric repulsion between the adjacent N-methylamino and nitro groups would likely cause a slight twisting of these groups out of the quinoline plane to minimize steric strain.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table presents illustrative data based on typical values from DFT calculations on related quinoline and nitroaniline structures. Specific experimental or calculated values for the title compound are not available.

| Parameter | Predicted Value | Description |

|---|---|---|

| C5-N(amine) Bond Length | ~1.38 Å | Bond connecting the quinoline ring to the amine nitrogen. |

| N(amine)-C(methyl) Bond Length | ~1.45 Å | Bond connecting the amine nitrogen to the methyl carbon. |

| C6-N(nitro) Bond Length | ~1.47 Å | Bond connecting the quinoline ring to the nitro nitrogen. |

| N-O(nitro) Bond Length | ~1.23 Å | Bonds within the nitro group. |

| C5-C6 Bond Angle | ~121° | Angle within the quinoline ring, influenced by bulky substituents. |

| C-N-C(methyl) Angle | ~120° | Angle of the N-methylamino group. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). wuxibiology.comscience.gov The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxibiology.comresearchgate.net

For this compound, the HOMO is expected to be primarily localized over the electron-rich portion of the molecule, specifically the quinoline ring and the electron-donating N-methylamino group. researchgate.net Conversely, the LUMO would be predominantly centered on the electron-withdrawing nitro group and the adjacent part of the aromatic system. wuxibiology.com This distribution suggests that the molecule could be susceptible to electrophilic attack at the amine-substituted ring and nucleophilic attack at the nitro-substituted ring. Theoretical studies on 5-nitroquinoline (B147367) have identified its HOMO and LUMO energies, providing a basis for comparison. researchgate.net

Table 2: Representative FMO Energies from Related Compounds (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-Nitroquinoline | -7.21 | -2.72 | 4.49 | researchgate.net |

| 2-Amino-3-methyl-5-nitropyridine | -6.67 | -2.58 | 4.09 | semanticscholar.org |

Charge distribution analysis provides a detailed picture of the electronic density within a molecule. Methods like Natural Bond Orbital (NBO) analysis are used to quantify charge transfer between orbitals and understand hyperconjugative interactions. semanticscholar.org A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. bohrium.comresearchgate.net It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the highly electronegative oxygen atoms of the nitro group and the lone pair of the quinoline nitrogen. These are the sites most likely to be attacked by electrophiles or to engage in hydrogen bonding. researchgate.net Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the one attached to the amine nitrogen, indicating sites for nucleophilic attack. Such analyses have been performed on numerous heterocyclic compounds to predict their reactive behavior. semanticscholar.orgbohrium.com

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. rsc.orgmdpi.com Calculations for related structures show good agreement between theoretical and experimental shifts. rsc.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies correspond to specific vibrational modes (e.g., C-H stretch, N-O stretch, ring deformations). A scaling factor is often applied to the calculated frequencies to better match experimental results obtained from FT-IR and FT-Raman spectroscopy. semanticscholar.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.netmdpi.com For this compound, π→π* transitions involving the extended aromatic system would be expected.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound (2-amino-3-methyl-5-nitropyridine)

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | 3451 | 3444 |

| C-H Stretch (Aromatic) | 3103 | 3100 |

| C=C Stretch (Ring) | 1630 | 1636 |

| NO₂ Asymmetric Stretch | 1506 | 1506 |

| NO₂ Symmetric Stretch | 1320 | 1319 |

Source: Adapted from data in semanticscholar.org

Conformational Analysis and Energy Landscapes Mapping

Conformational analysis involves identifying all possible stable spatial arrangements (conformers) of a molecule and determining their relative energies. For this compound, key degrees of freedom include the rotation of the methyl group around the C5-N(amine) bond and the rotation of the nitro group around the C6-N(nitro) bond.

Computational chemists map the potential energy surface by systematically changing these dihedral angles and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and the transition states (energy barriers) that separate them. mdpi.com Due to the steric hindrance between the adjacent N-methylamino and nitro groups, it is likely that the global minimum energy structure involves these groups being slightly twisted out of the plane of the quinoline ring. A study on the interconversion of hydroxyquinoline isomers used the CBS-QB3 method to map the free energy landscape, demonstrating the power of this approach to understand conformational stability and interconversion barriers. chemrxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful lens through which to study reaction mechanisms. By modeling the entire reaction coordinate from reactants to products, researchers can identify intermediate structures and, crucially, the transition state (TS)—the highest energy point along the lowest energy path. The energy of the transition state determines the activation energy (Ea) of the reaction, which governs its rate.

For this compound, several reactions could be modeled:

Reduction of the Nitro Group: A common reaction for nitroaromatics is reduction to an amine. Theoretical studies can model the stepwise addition of hydrogen atoms, elucidating the mechanism and energetics of this important transformation.

Electrophilic Aromatic Substitution: The reactivity of the quinoline ring towards further substitution (e.g., halogenation or nitration) could be explored. DFT calculations have been used to study the regioselectivity of the nitration of tetrahydroquinoline by comparing the stability of the different possible transition states (σ-complexes). researchgate.net

Nitrene-Mediated Reactions: The reaction of nitro-aromatic moieties with reagents like triphenylphosphine (B44618) can lead to nitrene intermediates. DFT calculations have been instrumental in explaining unexpected reaction outcomes, such as the formation of a phosphazene instead of the expected cyclized product in a synthesis of quindoline. rsc.org Such studies would reveal the most likely pathways for various synthetic transformations of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Nitroquinoline |

| 2-Amino-3-methyl-5-nitropyridine |

| 4-Hydroxy-3-(4-hydroxy-5-nitro...)quinolone |

| Hydroxyquinoline |

| Tetrahydroquinoline |

| Quindoline |

| Triphenylphosphine |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Currently, there are no specific molecular dynamics (MD) simulation studies published that focus exclusively on this compound to detail its dynamic behavior and the influence of various solvents.

Nonlinear Optical (NLO) Properties and Related Computational Studies

There is a lack of published computational studies specifically investigating the nonlinear optical (NLO) properties of this compound. While the NLO properties of the broader quinoline class of compounds have been a subject of interest, specific theoretical calculations or experimental validations for the N-methylated 6-nitroquinolin-5-amine derivative are not available. The influence of the specific arrangement of the amino and nitro groups on the quinoline core, which is crucial for NLO characteristics, has not been computationally explored for this particular molecule.

Exploration of Potential Applications of N Methyl 6 Nitroquinolin 5 Amine in Non Biological Systems

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The structure of N-Methyl-6-nitroquinolin-5-amine, featuring a quinoline (B57606) nitrogen atom and an exocyclic N-methylamino group, suggests its capability to act as a chelating ligand, binding to metal ions. The formation of stable chelate rings, typically five- or six-membered, is a common characteristic of ligands with donor atoms in such proximity nih.gov. Coordination chemistry is foundational to catalysis, materials science, and analytical chemistry libretexts.org.

Design and Synthesis of Novel Metal Complexes with Transition Metals

It is conceivable that this compound could form stable complexes with a variety of transition metals. The synthesis of such complexes would likely involve the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in an appropriate solvent like ethanol (B145695) or methanol (B129727) nih.govresearchgate.net. The reaction may be facilitated by heating under reflux. The quinoline nitrogen and the amino nitrogen can act as the coordination sites, forming a bidentate ligand framework. The electron-withdrawing nature of the nitro group at the 6-position would influence the electron density on the quinoline ring and the donor atoms, thereby modulating the stability and reactivity of the resulting metal complexes ananikovlab.ru. The general scheme for the synthesis of such metal complexes can be represented as:

Ligand + Metal Salt → [Metal(Ligand)n]Xm

Potential transition metals for complexation include but are not limited to, Palladium(II), Platinum(II), Nickel(II), Copper(II), and Zinc(II), which are known to form stable complexes with N-heterocyclic amine ligands nih.govrsc.orgdergipark.org.tr.

Spectroscopic and Structural Characterization of Metal Complexes

Once synthesized, the characterization of these novel metal complexes would be crucial to understand their structure and bonding. A combination of spectroscopic and analytical techniques would be employed for this purpose.

| Characterization Technique | Information Obtained | Expected Observations for this compound Complexes |

| FT-IR Spectroscopy | Identifies functional groups and indicates coordination. | A shift in the stretching frequencies of C=N (quinoline ring) and N-H/C-N (amino group) upon complexation. Appearance of new bands corresponding to Metal-Nitrogen (M-N) bonds in the far-IR region. |

| UV-Vis Spectroscopy | Provides information on the electronic transitions within the ligand and the complex. | Shifts in the absorption bands of the ligand (π→π* and n→π* transitions) and the appearance of new charge-transfer (ligand-to-metal or metal-to-ligand) or d-d transition bands upon complexation. |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the structure of the complex in solution. | Chemical shifts of the protons and carbons near the coordination sites (quinoline and amino groups) would be expected to change significantly upon binding to a metal ion. |

| Single-Crystal X-ray Diffraction | Determines the precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry. | Would provide definitive proof of the coordination mode of the ligand, the geometry around the metal center (e.g., square planar, tetrahedral, or octahedral), and intermolecular interactions in the solid state rsc.orgresearchgate.net. |

| Elemental Analysis & Mass Spectrometry | Confirms the stoichiometry and molecular weight of the complex. | Provides data to confirm the proposed formula of the synthesized complexes researchgate.netdergipark.org.tr. |

Evaluation of Catalytic Potential of Metal Complexes in Organic Transformations

Transition metal complexes containing N-heterocyclic ligands are widely investigated as catalysts in various organic reactions mdpi.comresearchgate.net. Complexes derived from this compound could potentially exhibit catalytic activity due to the ability of the metal center to cycle through different oxidation states. The electronic properties conferred by the nitro group can significantly influence the catalytic performance ananikovlab.ru.

Potential catalytic applications to be evaluated could include:

Oxidation Reactions: As catalysts for the oxidation of alcohols or alkenes dergipark.org.trresearchgate.net.

Cross-Coupling Reactions: Such as Suzuki, Heck, or Sonogashira reactions, which are fundamental in carbon-carbon bond formation.

Reduction Reactions: For instance, the catalytic reduction of nitroarenes or ketones.

The efficiency of these potential catalysts would be assessed by measuring reaction yields, turnover numbers (TON), and turnover frequencies (TOF) under various reaction conditions.

Application as a Building Block in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The planar quinoline ring system in this compound makes it an excellent candidate for participating in π-π stacking interactions, a key driving force in the self-assembly of aromatic molecules acs.orgbohrium.com. Furthermore, the amino group can act as a hydrogen bond donor, while the nitro group and the quinoline nitrogen can act as hydrogen bond acceptors, facilitating the formation of ordered supramolecular architectures like chains, sheets, or helices acs.org. The ability of the molecule to coordinate with metals also allows for its use in constructing coordination polymers and metal-organic frameworks (MOFs).

Development as a Fluorescent Probe or Optical Material Component in Non-Biological Sensing Systems

Quinoline derivatives are well-known for their fluorescent properties and are often used as fluorophores in sensing applications mdpi.comimrpress.com. The this compound system contains both a fluorophore (quinoline) and a potential recognition site (the chelating amine and quinoline nitrogen). The nitro group typically acts as a fluorescence quencher through photoinduced electron transfer (PET). This "quencher-fluorophore" arrangement is a common design for "turn-on" fluorescent probes.

In a non-biological context, a sensor based on this molecule could be designed to detect specific metal ions. Upon binding of a target metal ion, the electronic properties of the ligand would be altered, potentially inhibiting the PET process and leading to a significant enhancement in fluorescence intensity. Such probes could be valuable for environmental monitoring or quality control applications.

Utilization in Materials Science: Precursor for Polymeric, Nanostructured, or Electronic Materials

The functional groups on this compound provide handles for its incorporation into larger material structures.

Polymeric Materials: The amino group can be used as a monomer in polymerization reactions to create novel polymers with the quinoline moiety incorporated into the backbone or as a pendant group.

Nanostructured Materials: The nitro group can be chemically reduced to an amine group, providing two reactive sites (the original amine and the newly formed one) for further functionalization. This allows the molecule to be grafted onto the surface of nanomaterials like carbon nanotubes or fullerenes, modifying their properties and processability nih.gov.

Electronic Materials: Quinoline-based compounds are known to be components of organic light-emitting diodes (OLEDs) and other electronic devices. The defined structure and potential for forming ordered assemblies through supramolecular interactions make this compound an interesting building block for new organic electronic materials ambeed.comchem960.com.

Electrochemical Properties and Applications (e.g., in advanced sensors, energy storage devices, without biological context)

As a result of the literature search, no data is available for this section.

Challenges, Limitations, and Future Research Directions for N Methyl 6 Nitroquinolin 5 Amine

Overcoming Synthetic Hurdles and Improving Synthetic Efficiency and Selectivity

Modern synthetic strategies offer promising alternatives. The development of transition metal-catalyzed reactions, including C-H activation and oxidative annulation, provides more direct and efficient routes to functionalized quinolines. organic-chemistry.orgmdpi.com For a molecule with a specific substitution pattern like N-Methyl-6-nitroquinolin-5-amine, key challenges include:

Regiocontrolled Nitration: Directing the nitro group specifically to the C-6 position on the quinoline (B57606) core can be difficult. The nitration of 1-methyl-2-quinolone, for instance, shows that the nitro group is preferentially introduced at the 6-position, but other positions can also be nitrated depending on the reaction conditions. mdpi.com

Selective Amination and Methylation: Subsequent introduction of the amino group at C-5 and its selective N-methylation requires precise control to avoid side reactions. The reduction of a nitro group to an amine is a common transformation, often achieved with reagents like stannous chloride (SnCl₂), but must be performed without affecting other functional groups. nih.gov The final N-methylation step would then need to be carried out efficiently.

Future research should focus on developing one-pot or tandem reactions that combine several steps, thereby improving atom economy and reducing waste. rsc.orgacs.org The use of nanomaterial-based catalysts, which have been shown to improve yields in the synthesis of related compounds like 2-methyl-6-nitroquinoline (B57331), represents a promising avenue for bulk-scale and more efficient production. nih.gov

Table 1: Comparison of Synthetic Approaches for Functionalized Quinolines

| Method | Description | Advantages | Challenges & Limitations |

|---|---|---|---|

| Classic Name Reactions (e.g., Skraup, Friedländer) | Condensation reactions using anilines and α,β-unsaturated carbonyl compounds or ketones with ortho-aminoaryl aldehydes. iipseries.org | Use of readily available starting materials. | Harsh reaction conditions, often low yields, and lack of regioselectivity. |

| Transition-Metal Catalysis (e.g., Cu, Pd, Rh) | C-H bond activation and oxidative annulation strategies to build the quinoline core or add functional groups. mdpi.com | High efficiency, milder conditions, excellent functional group tolerance. | Catalyst cost and sensitivity, potential for metal contamination in the final product. |

| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines using electrophiles like I₂, Br₂, or PhSeBr to form substituted quinolines. nih.gov | Mild reaction conditions and access to halogenated or selenium-containing derivatives. | Requires specialized alkynylaniline precursors. |

| Photocatalysis | Visible-light-mediated aerobic dehydrogenation of tetrahydroquinolines to form quinolines using inexpensive catalysts like TiO₂. organic-chemistry.org | Environmentally friendly (uses light and oxygen), mild conditions. | Primarily for aromatization, not de novo synthesis of the core structure. |

| Nanomaterial-Assisted Synthesis | Use of catalysts like silica (B1680970) magnetic nanoparticles to improve reaction efficiency and facilitate catalyst recovery. nih.gov | Increased yield, catalyst reusability, potential for bulk synthesis. | Synthesis and characterization of the nanomaterial catalyst is an additional step. |

Expanding the Scope of Chemical Reactivity and Derivatization

The chemical architecture of this compound, featuring an electron-donating methylamino group and an electron-withdrawing nitro group on the quinoline scaffold, suggests a rich and varied reactivity profile that remains largely unexplored. Future research should systematically investigate the reactivity of its key functional groups to create a library of novel derivatives.

Key reactive sites and potential transformations include:

The Nitro Group: This group is a versatile handle for chemical modification. Its reduction to an amino group is a primary transformation, which would yield a diaminoquinoline derivative. nih.gov This new amino group could then undergo a host of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, or alkylation, to introduce diverse functionalities.

The Amino Group: The existing N-methylamino group can be further functionalized. For instance, it could be acylated to form amides or participate in reactions that build larger heterocyclic structures fused to the quinoline ring.

The Quinoline Ring: The electron-rich nature of the amino-substituted ring and the electron-deficient nature of the nitro-substituted ring make the quinoline core susceptible to both electrophilic and nucleophilic attacks. A particularly relevant reaction is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, which allows for the direct introduction of substituents onto electron-deficient aromatic rings like nitroquinolines. nih.govmdpi.com This could be used to add further functional groups to the ring system.

Expanding the library of derivatives is crucial for tuning the compound's properties for specific applications. brieflands.com For example, attaching different aryl or alkyl groups could systematically modify its electronic, optical, or material properties.

Advancing Theoretical Models for Predictive Chemistry and Property Design

Computational chemistry offers powerful tools to accelerate the research and development of this compound by predicting its properties and guiding experimental work. The application of theoretical models can save significant time and resources by prioritizing the most promising synthetic targets.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are well-suited for predicting the molecular structure, vibrational spectra (IR and Raman), and electronic properties of quinoline derivatives. researchgate.netuantwerpen.be For this compound, DFT can be used to calculate its HOMO-LUMO energy gap, which is crucial for understanding its electronic behavior and potential use in optical or electronic materials. It can also be used to compute redox potentials, providing insight into its electrochemical properties. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): AI-driven models are emerging as a transformative technology in chemistry. For quinoline systems, ML models have been developed to predict the site-selectivity of C-H functionalization reactions with high accuracy. doaj.org Such models could be trained to predict the most likely sites of reaction on the this compound scaffold, guiding its derivatization. researchgate.net

Molecular Orbital Theory: Methods like the Extended Hückel theory have been used to correlate the electronic structure of nitroquinolines with their properties. aacrjournals.org These calculations can provide a qualitative understanding of charge distribution and reactivity.

Solvation Models: For applications where the molecule interacts with a medium, models like Grid Inhomogeneous Solvation Theory (GIST) can predict binding properties and desolvation penalties, which are crucial for designing materials or sensors. acs.org

Table 2: Predictive Power of Theoretical Models for this compound

| Computational Method | Predicted Properties & Applications | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), spectral data (IR, Raman, NMR), redox potentials, non-linear optical (NLO) properties. researchgate.netuantwerpen.benih.gov | Guides synthesis, predicts reactivity, and identifies potential for electronic and optical materials. |

| Machine Learning (ML) / Artificial Neural Networks (ANN) | Site-selectivity of chemical reactions (e.g., electrophilic substitution), prediction of biological activity or material performance from structure. doaj.orgresearchgate.net | Accelerates the design of synthetic routes and the discovery of new derivatives with desired properties. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, interaction with solvents or other molecules, binding affinities. uantwerpen.be | Provides insight into the compound's behavior in complex environments, crucial for material science applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates structural or physicochemical properties with a specific activity or property. acs.org | Can be used to design derivatives with enhanced performance for a targeted application. |

Exploring Novel Non-Biological Applications and Material Science Opportunities

While many quinoline derivatives are studied for their biological activity, the unique electronic structure of this compound makes it a compelling candidate for applications in materials science. The presence of both strong electron-donating (N-methylamino) and electron-withdrawing (nitro) groups creates a "push-pull" system, which can lead to interesting optical and electronic properties.

Potential areas for exploration include:

Organic Electronics: Highly conjugated quinoline derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The push-pull nature of this compound could lead to a low energy gap and strong intramolecular charge transfer, properties that are desirable for such applications.

Resistive Memory Devices: Functionalized quinolines are being synthesized for use in organic resistive switching memory (RMS), a next-generation data storage technology. These devices rely on molecules that can switch between different resistance states under an applied electric field, often through mechanisms like charge trapping or transfer. indiascienceandtechnology.gov.in The polar nature of this compound could make it an effective charge-trapping material.

Non-Linear Optical (NLO) Materials: Molecules with large hyperpolarizability are used in technologies like frequency conversion and optical switching. DFT calculations on similar nitro- and hydroxy-substituted quinolines suggest that they can possess significant NLO properties. uantwerpen.be This avenue should be explored for this compound, as its push-pull structure is a classic design motif for NLO chromophores.

Corrosion Inhibitors: Quinoline and its derivatives are known to act as corrosion inhibitors for metals. researchgate.net The nitrogen and oxygen atoms in this compound could coordinate to metal surfaces, forming a protective layer.

Integration with Emerging Technologies in Chemical Research and Development

The advancement of research on this compound can be significantly accelerated by embracing emerging technologies that are reshaping chemical R&D.

Artificial Intelligence (AI) and Drug/Material Discovery: As mentioned, AI can guide synthesis and predict properties. doaj.orgresearchgate.net Integrated AI platforms can now manage the entire discovery cycle, from proposing novel derivatives of a core scaffold like this compound to predicting their synthetic feasibility and performance characteristics. researcher.life

Automated Synthesis and High-Throughput Screening: The derivatization of the core molecule can be expedited using automated synthesis platforms. These systems can perform numerous reactions in parallel, rapidly creating a library of related compounds. Combined with high-throughput screening, these libraries can be quickly evaluated for desired properties, whether for material science or other applications. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing compared to traditional batch chemistry. This can lead to higher yields, improved safety (especially for nitration reactions), and easier scalability. Implementing flow chemistry for the synthesis of this compound could help overcome some of the synthetic hurdles.

Advanced Analytical Techniques: Deeper characterization of the compound and its derivatives will be enabled by advanced techniques. For instance, detailed structural elucidation of complex derivatives can be confirmed with single-crystal X-ray diffraction, a technique used to verify the structures of other complex nitroquinolines. mdpi.com

By integrating these technologies, the process of discovery and optimization for this compound can transition from a linear, trial-and-error approach to a more efficient, data-driven cycle of design, synthesis, and testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.